(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a bromine atom, an indole core, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the thiazolidinone ring and the bromine atom. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Thiazolidinone Ring: This involves the reaction of the indole derivative with a thioamide and an α-halo ketone under basic conditions to form the thiazolidinone ring.
Bromination: The final step involves the bromination of the compound using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indole and thiazolidinone moieties.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone ring can also interact with various biological pathways, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{2-[(4-Ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
- (3Z)-5-(4-Ethylphenyl)-3-(2-furylmethylene)-2(3H)-furanone
Uniqueness
Compared to similar compounds, (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one stands out due to the presence of the bromine atom and the specific arrangement of the thiazolidinone and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H13BrN2O2S2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
5-bromo-3-[3-(4-ethylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C19H13BrN2O2S2/c1-2-10-3-6-12(7-4-10)22-18(24)16(26-19(22)25)15-13-9-11(20)5-8-14(13)21-17(15)23/h3-9,24H,2H2,1H3 |
InChI Key |
ZFYCXGGZOYSRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
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